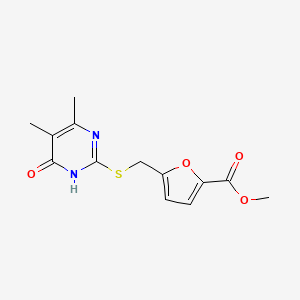

Methyl 5-(((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate

Description

Methyl 5-(((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate core linked via a thioether bridge to a 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl moiety. The molecule combines two pharmacologically significant frameworks:

- Furan ring: Known for its role in bioactive molecules, particularly in antimicrobial and anti-inflammatory agents .

- Dihydropyrimidinone (DHPM) scaffold: A privileged structure in medicinal chemistry, associated with antiviral, antibacterial, and anticancer activities .

Its synthesis likely involves coupling a furan-2-carboxylate precursor with a functionalized dihydropyrimidinone, leveraging thioether bond formation strategies .

Properties

IUPAC Name |

methyl 5-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-7-8(2)14-13(15-11(7)16)20-6-9-4-5-10(19-9)12(17)18-3/h4-5H,6H2,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVSHPMARZKJHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)SCC2=CC=C(O2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors. Industry: Its unique structure makes it valuable in the creation of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The furan ring can bind to enzymes or receptors, altering their activity. The pyrimidinone ring may interact with nucleic acids, affecting gene expression. The thioether linkage provides flexibility and stability to the molecule, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis with structurally analogous compounds highlights key differences in substituents, solubility, and bioactivity.

Key Observations

Bioactivity :

- The fluoronitrophenyl-substituted furan carboxylate () exhibits anti-tubercular activity by disrupting iron homeostasis in Mycobacterium tuberculosis . In contrast, the thiazolopyrimidine derivative () shows promise in cancer research due to its fused heterocyclic system .

- The target compound’s DHPM moiety is structurally analogous to bioactive pyrimidine derivatives but lacks direct pharmacological validation.

Solubility and Crystallinity: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate demonstrates excellent solvent solubility and crystallinity, enabling robust single-crystal X-ray diffraction (SC-XRD) analysis .

Synthetic Challenges :

- The discontinued status of the pyrazole-DHPM hybrid () implies synthetic complexity or instability, possibly due to steric hindrance from the pyrazole ring. The target compound’s furan-DHPM architecture may offer better synthetic accessibility .

Structural Flexibility: The thiazolopyrimidine derivative () exhibits a puckered pyrimidine ring, which could influence binding to biological targets .

Biological Activity

Methyl 5-(((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a compound of significant interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O4S. The compound features a furan ring and a dihydropyrimidine moiety, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical biological pathways. For instance, dihydropyrimidine derivatives often exhibit inhibitory effects on enzymes linked to cancer progression and viral replication .

- Antiviral Activity : Compounds with structural similarities to this compound have demonstrated antiviral properties against various viruses by modulating protein interactions essential for viral replication.

- Cell Signaling Modulation : The compound may influence cell signaling pathways that are critical in oncogenesis and other diseases. This modulation can lead to altered cellular responses and potentially inhibit tumor growth .

In Vitro Studies

In vitro studies have indicated that this compound exhibits:

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Enzyme inhibition | IC50 = 25 µM | |

| Antiviral activity | Effective against Hepatitis B | |

| Cytotoxicity | Minimal at 50 µM |

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

- Oncology : A study on a structurally similar compound showed a significant reduction in tumor size in xenograft models when administered at doses of 10 mg/kg body weight daily for two weeks. The mechanism was linked to apoptosis induction in cancer cells .

- Virology : Another study reported that derivatives exhibited a dose-dependent response in inhibiting viral replication in cell cultures infected with Hepatitis B virus. The effective concentration was found to be around 15 µM .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Similarity Index |

|---|---|---|

| Ethyl 2-cyclopropyl-6-oxo-pyrimidine | C10H12N2O3 | 0.92 |

| Methyl 6-chloro-pyrimidine derivative | C11H14N4O3 | 0.88 |

| Methyl 3-pyrazole derivative | C15H20N4O3 | 0.85 |

The presence of the thioether linkage in this compound may enhance its interaction with biological targets compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.